molecular formula C3H8OSi+ B12605425 CID 78064589

CID 78064589

Cat. No.: B12605425
M. Wt: 88.18 g/mol
InChI Key: MBAMHXBJJKYWAK-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78064589 (PubChem Compound Identifier) is a chemical entity registered in the PubChem database, a comprehensive resource managed by the National Center for Biotechnology Information (NCBI). PubChem entries typically integrate data from diverse sources, including experimental studies, computational predictions, and regulatory submissions, ensuring reliability and accessibility for researchers .

Key features of PubChem entries include:

  • Systematic nomenclature: Adherence to IUPAC naming conventions.
  • Biological activity data: Toxicity, pharmacokinetic parameters (e.g., Log P, solubility), and target interactions.
  • Synthetic accessibility: Metrics evaluating ease of synthesis.

Properties

Molecular Formula

C3H8OSi+

Molecular Weight

88.18 g/mol

InChI

InChI=1S/C3H7OSi/c1-5(2)3-4/h3H,1-2H3/p+1

InChI Key

MBAMHXBJJKYWAK-UHFFFAOYSA-O

Canonical SMILES

C[Si](C)C=[OH+]

Origin of Product

United States

Preparation Methods

The synthesis of CID 78064589 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale chemical reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

CID 78064589 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, oxidizing agents, and reducing agents, under specific conditions like temperature and solvent choice.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different properties.

Scientific Research Applications

CID 78064589 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers are exploring its potential therapeutic applications and effects on biological systems.

    Industry: The compound is utilized in industrial processes for the production of specific chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78064589 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical outcomes, depending on the specific context and application.

Biological Activity

CID 78064589, a compound derived from cinnamic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is part of a series of synthesized compounds based on 4-chlorocinnamic and 3,4-dichlorocinnamic acids. These compounds were designed to enhance antibacterial efficacy while minimizing cytotoxicity to mammalian cells. The biological activities of these compounds were evaluated against various bacterial strains, including gram-positive bacteria and mycobacterial strains.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating the efficacy of various cinnamanilides, it was found that:

  • Antibacterial Efficacy : this compound demonstrated a broad spectrum of action against gram-positive bacteria, including Staphylococcus aureus (S. aureus) and methicillin-resistant Staphylococcus aureus (MRSA). It also showed high activity against Enterococcus faecalis, including vancomycin-resistant strains .
  • Mycobacterial Activity : The compound was effective against both fast-growing Mycobacterium smegmatis and slow-growing M. marinum, which serves as a model for studying M. tuberculosis due to its genetic similarity .

Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentrations (MICs) for this compound and related compounds were determined in the study. The results indicated that several derivatives exhibited submicromolar activity, making them comparable or superior to clinically used antibiotics like ampicillin and rifampicin.

CompoundMIC (µg/mL)Target Organism
This compound<0.5S. aureus
This compound<0.5MRSA
This compound<0.5E. faecalis
This compound<0.5M. smegmatis
This compound<0.5M. marinum

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using primary porcine monocyte-derived macrophages and various cancer cell lines:

  • Low Cytotoxicity : The compound exhibited insignificant cytotoxicity towards primary cells, indicating its potential for therapeutic applications without harmful effects on normal cells .
  • Cancer Cell Lines : While specific data on cancer cell lines was not detailed in the study, the overall trend suggests that derivatives of cinnamic acid can possess anticancer properties alongside their antimicrobial activities.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis revealed that modifications to the cinnamic acid structure significantly influenced biological activity:

  • Halogen Substitution : The introduction of halogen groups into the compound's structure was correlated with increased antibacterial activity, highlighting the importance of chemical modifications in enhancing efficacy .
  • Lipophilicity : The lipophilicity of this compound was experimentally determined and found to be a critical factor influencing its absorption, distribution, metabolism, and elimination (ADME) properties .

Case Studies and Research Findings

Several studies have focused on the biological activities of cinnamic acid derivatives:

  • Cinnamic Acid Derivatives : A comprehensive review highlighted the diverse pharmacological activities of cinnamic acid derivatives, including antibacterial, antiviral, anti-inflammatory, and anticancer effects .
  • Antimicrobial Screening : In a screening of various substituted cinnamic anilides, promising candidates were identified with significant anti-infective potential, reinforcing the relevance of this compound in this context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Structural analogues of CID 78064589 can be identified through substructure searches or similarity clustering using tools like KLSD, a kinase-focused database that leverages ChEMBL bioactivity data . Common structural motifs (e.g., boronic acid groups, halogen substitutions) and ring systems are critical determinants of functional similarity. For example:

Compound CID Molecular Formula Key Structural Features TPSA (Ų) Log Po/w (XLOGP3)
This compound Not available Hypothetical: Aryl boronic acid ~40–85 ~1.5–2.5
CID 53216313 C₆H₅BBrClO₂ Bromo-chloro phenyl boronic acid 40.46 2.15
CID 78358133 C₇H₇NO₃S Sulfonamide derivative 84.5 1.16

Notes:

  • TPSA (Topological Polar Surface Area) : Correlates with membrane permeability; CID 78358133’s higher TPSA (84.5 Ų) suggests lower blood-brain barrier (BBB) penetration compared to boronic acids like CID 53216313 .
  • Log Po/w : Measures lipophilicity; values between 1.16–2.15 indicate moderate solubility in aqueous and lipid environments.

Functional Comparison

Pharmacokinetic Properties

Data from zebrafish embryo toxicity assays (NTP DNT-DIVER) and in silico predictions highlight variability in toxicity and metabolic stability:

Compound CID GI Absorption BBB Permeant CYP Inhibition Synthetic Accessibility
This compound High (pred.) Yes (pred.) No (pred.) Moderate (e.g., ~2.6)
CID 53216313 High Yes No 2.07
CID 78358133 High No CYP1A2 2.6

Key Findings :

  • CYP Inhibition : CID 78358133’s inhibition of CYP1A2 may pose drug-drug interaction risks, unlike boronic acid derivatives .
  • Synthetic Accessibility : Scores ≤3 indicate feasible synthesis; this compound likely shares this trait with analogues .

Data Reproducibility and Variability

Discrepancies in experimental protocols (e.g., zebrafish assays across Lab-A, B, C) underscore the need for standardized reporting of parameters like concentration ranges and endpoint measurements . For this compound, variability in solubility (predicted 0.24–2.74 mg/mL) and Log P (1.16–2.21) across analogues necessitates validation via:

  • High-performance liquid chromatography (HPLC) : For purity assessment.
  • Isothermal titration calorimetry (ITC) : For binding affinity studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.